Caspase-1 Inhibition Selectivity: 3-Cyanopropanoate Warhead Demonstrates >1,000-Fold Preference Over Caspase-3 in Direct Comparator Profiling
The 3-cyanopropanoic acid moiety, when incorporated as the P1 electrophilic warhead in compound NCGC00183434 (4), inhibits caspase-1 with an IC50 of 0.023 nM while exhibiting minimal activity against caspase-3 (IC50 >10,000 nM)—a selectivity window exceeding 435,000-fold [1]. In the same assay panel, comparator compound VRT-043198 (2b), which contains the identical 3-cyanopropanoate warhead, inhibits caspase-1 with IC50 = 0.204 nM, caspase-4 with IC50 = 14.5 nM (71-fold selectivity), caspase-5 with IC50 = 10.6 nM (52-fold selectivity), and caspase-6 with IC50 >10,000 nM (>49,000-fold selectivity) [1]. Importantly, a structurally related P1 warhead lacking the 3-cyanopropanoate scaffold (such as a simple nitrile or cyanoacetate) does not achieve sub-nanomolar potency or comparable isozyme discrimination [1].
| Evidence Dimension | Caspase-1 inhibition potency and isozyme selectivity |
|---|---|
| Target Compound Data | NCGC00183434 (contains 3-cyanopropanoate): Caspase-1 IC50 = 0.023 nM; Caspase-3 IC50 >10,000 nM; Caspase-6 IC50 >10,000 nM. VRT-043198 (2b): Caspase-1 IC50 = 0.204 nM; Caspase-4 IC50 = 14.5 nM; Caspase-5 IC50 = 10.6 nM |
| Comparator Or Baseline | Caspase-4 IC50 = 14.5 nM (71× less potent vs 2b); Caspase-5 IC50 = 10.6 nM (52× less potent vs 2b); Caspase-3 and Caspase-6 IC50 >10,000 nM (>43,500× and >49,000× less potent, respectively) |
| Quantified Difference | Selectivity ratio: Caspase-1 vs Caspase-3 >435,000-fold; Caspase-1 vs Caspase-6 >49,000-fold; Caspase-1 vs Caspase-4 = 71-fold; Caspase-1 vs Caspase-5 = 52-fold |
| Conditions | In vitro enzymatic assay: recombinant human caspases; (Z-LEHD)₂-R110 tetrapeptide substrate for caspases 1,4,5,8,9,10,14; (Z-DEVD)₂-R110 substrate for caspases 3,6,7; fluorescence detection; n=3 experiments |
Why This Matters
This >1,000-fold selectivity window enables caspase-1-specific probe development without confounding apoptosis pathway activation via caspase-3/6/9, directly impacting procurement decisions for inflammation-targeted drug discovery programs.
- [1] Boxer MB, Quinn AM, Shen M, Jadhav A, Leister W, Simeonov A, Auld DS, Thomas CJ. A highly potent and selective caspase 1 inhibitor that utilizes a key 3-cyanopropanoic acid moiety. ChemMedChem. 2010;5(5):730-738. View Source
